molecular formula C10H20O B15077859 3-Isopropylheptan-2-one CAS No. 6972-54-9

3-Isopropylheptan-2-one

Cat. No.: B15077859
CAS No.: 6972-54-9
M. Wt: 156.26 g/mol
InChI Key: LGWFXZVSAAZOQC-UHFFFAOYSA-N
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Description

3-Isopropylheptan-2-one is a branched aliphatic ketone with the molecular formula C₁₁H₂₀O. Its structure consists of a heptan-2-one backbone substituted with an isopropyl group at the third carbon. Structural analogs, such as 3-(hydroxymethyl)heptan-2-one (CAS 65405-68-7), highlight the impact of substituent groups on ketone properties .

Properties

IUPAC Name

3-propan-2-ylheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-6-7-10(8(2)3)9(4)11/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWFXZVSAAZOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289592
Record name 3-isopropylheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-54-9
Record name NSC62124
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-isopropylheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isopropyl-2-Heptanone can be synthesized through several methods. One common approach involves the alkylation of 2-heptanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of 3-Isopropyl-2-Heptanone often involves the reductive condensation of propionaldehyde with butanone, followed by hydrogenation. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-Heptanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

3-Isopropyl-2-Heptanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-Heptanone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the heptan-2-one framework, emphasizing substituent-driven differences.

Substituent Effects on Physical and Chemical Properties
Compound Substituent at C3 CAS Number Key Functional Group Polarity (Inference) Solubility (Inference)
3-Isopropylheptan-2-one Isopropyl Not available Ketone Low Lower in polar solvents
3-(Hydroxymethyl)heptan-2-one Hydroxymethyl 65405-68-7 Ketone + hydroxyl Moderate Higher in polar solvents

Key Findings :

Polarity and Solubility: The isopropyl group in this compound is hydrophobic, reducing polarity and likely limiting water solubility. In contrast, the hydroxymethyl group in 3-(hydroxymethyl)heptan-2-one introduces a polar hydroxyl (-OH) moiety, enhancing solubility in polar solvents like water or ethanol .

Reactivity :

  • The hydroxymethyl group in 3-(hydroxymethyl)heptan-2-one may participate in hydrogen bonding or oxidation reactions, unlike the inert isopropyl group. This could make the latter more stable under acidic or oxidative conditions.

Applications: this compound: Potential use in hydrophobic formulations (e.g., fragrances, lubricants). 3-(Hydroxymethyl)heptan-2-one: Suitable for hydrophilic systems, such as pharmaceutical intermediates or biodegradable solvents .

Structural Analogues in the Evidence

The provided evidence includes 3-(hydroxymethyl)heptan-2-one (CAS 65405-68-7), a direct structural analog with a hydroxymethyl substituent. For example:

  • Hydroxymethyl : Increases dipole moment and hygroscopicity.

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